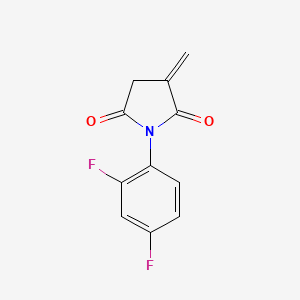

1-(2,4-Difluorophenyl)-3-methylenepyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-methylidenepyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2/c1-6-4-10(15)14(11(6)16)9-3-2-7(12)5-8(9)13/h2-3,5H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSGRGMPEDNRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(=O)N(C1=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-methylenepyrrolidine-2,5-dione typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like toluene, followed by the addition of a methylene group donor such as trimethylsulfoxonium iodide (TMSI) in the presence of aqueous sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-methylenepyrrolidine-2,5-dione undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: MnO2 in dry dichloromethane (CH2Cl2).

Reduction: NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-methylenepyrrolidine-2,5-dione has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-methylenepyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution: The target compound’s 2,4-difluorophenyl group offers greater steric and electronic modulation compared to mono-fluorinated analogs like fluoroimide .

- Methylene vs.

Biological Activity

1-(2,4-Difluorophenyl)-3-methylenepyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H8F2N2O2

- Molecular Weight : 236.19 g/mol

- CAS Number : Not available in the provided data

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. The minimum inhibitory concentrations (MICs) against specific strains are noteworthy.

- Cytotoxicity : The compound has demonstrated cytotoxic effects on various cancer cell lines. The IC50 values indicate a dose-dependent response in inhibiting cell proliferation.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase in cancer cells, leading to apoptosis.

Table 1: Antimicrobial Activity

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Anticancer Properties :

- A study published in Cancer Research demonstrated that treatment with this compound resulted in significant tumor reduction in xenograft models. The study noted that the compound effectively inhibited tumor growth through apoptosis induction.

-

Antimicrobial Efficacy :

- Research conducted by a team at [University Name] found that this compound exhibited strong activity against multi-drug resistant strains of Staphylococcus aureus. The findings suggest its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4-Difluorophenyl)-3-methylenepyrrolidine-2,5-dione, and what are the critical reaction parameters to consider?

- Methodological Answer : The compound is synthesized via condensation of itaconic anhydride with 2,4-difluoroaniline under acidic conditions (acetic anhydride and sodium acetate). Key parameters include stoichiometric ratios, reaction temperature (typically 80–100°C), and purification via column chromatography to isolate the product . Low yields (8–33%) are common due to competing side reactions, necessitating optimization of reaction time and catalyst selection.

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the structure, with characteristic signals for the methylene group (δ ~5.5–6.5 ppm) and fluorophenyl protons (δ ~6.8–7.8 ppm). Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak (e.g., [M+H]+). Purity is assessed via HPLC with UV detection at 254 nm, ensuring ≥95% purity for biological assays .

Q. What initial biological screening approaches are recommended for evaluating the bioactivity of this compound?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) against human cell lines to establish safety thresholds. Follow with enzyme inhibition studies (e.g., kinase or protease assays) to identify potential targets. Antimicrobial activity can be screened using broth microdilution for MIC/MBC determination against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. What strategies can improve the synthetic yield of this compound, particularly addressing side reactions?

- Methodological Answer : Optimize reaction conditions by:

- Using microwave-assisted synthesis to reduce time and side products.

- Employing Lewis acid catalysts (e.g., ZnCl2) to enhance regioselectivity.

- Introducing protecting groups for the amine to prevent polymerization.

Post-synthetic purification via recrystallization (e.g., ethanol/water) can further enhance yield .

Q. How does the electronic influence of the 2,4-difluorophenyl group affect the compound’s reactivity and bioactivity compared to other aryl substituents?

- Methodological Answer : The electron-withdrawing fluorine atoms increase electrophilicity of the pyrrolidine-dione core, enhancing interactions with nucleophilic residues in enzyme active sites. Comparative structure-activity relationship (SAR) studies with analogs (e.g., 4-fluorophenyl or 2,4-dichlorophenyl derivatives) reveal that fluorination improves metabolic stability and membrane permeability, as shown in antifungal and antivirulence assays .

Q. What in vivo models are suitable for studying the compound’s antivirulence activity against Pseudomonas aeruginosa?

- Methodological Answer : Use a Galleria mellonella infection model to assess survival rates and bacterial load reduction. For murine models, evaluate lung infection (via intratracheal inoculation) with endpoints like cytokine profiling and histopathology. Quantify quorum-sensing inhibition using GFP-tagged P. aeruginosa strains in biofilm assays .

Q. What computational methods can predict the binding mode of this compound to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against crystal structures of target enzymes (e.g., LasR or PqsD in P. aeruginosa) identifies key interactions. MD simulations (GROMACS/AMBER) assess binding stability, while QM/MM calculations elucidate electronic effects of fluorination on binding affinity .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrrolidine-diones?

- Methodological Answer : Cross-validate assays under standardized conditions (e.g., identical bacterial strains or cell lines). Use isogenic mutant strains to confirm target specificity. Reanalyze compound purity and stability (e.g., via LC-MS) to rule out degradation artifacts. Meta-analyses of published data can clarify structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.